2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-methoxyethyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has revealed the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays. This suggests potential applications in exploring antioxidant properties and the design of metal-based therapeutic agents (Chkirate et al., 2019).
Heterocyclic Synthesis for Chemical and Pharmacological Activities
Another study focused on the preparation of heterocyclic o-aminonitriles leading to the synthesis of pyrazolo[3,4-d]-pyrimidines with various substituents, expected to have considerable chemical and pharmacological activities. This work underscores the chemical versatility and potential biomedical applications of pyrazole-related compounds (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Anti-inflammatory Activities
A study on acetamido pyrrolyl azoles highlighted the synthesis of these compounds and their tested antimicrobial and anti-inflammatory activities. Specific derivatives demonstrated promising antibacterial and antifungal activities, as well as potential anti-inflammatory effects. This suggests a research path towards developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).
Cytotoxic Activity Against Cancer Cell Lines
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has identified compounds with appreciable cancer cell growth inhibition. This indicates the potential of such compounds in the development of new anticancer agents and the exploration of their mechanisms of action against various cancer cell lines (Al-Sanea et al., 2020).
Synthesis and Characterization for Spectroscopic Studies
A novel pyridazinone derivative was synthesized and characterized, providing insights into its structural and spectroscopic properties. This research contributes to the understanding of pyridazinone derivatives' chemical behavior, potentially guiding the development of materials and compounds with specific optical or electronic properties (Kalai et al., 2021).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-19-8-6-13-11(18)9-20-12-4-3-10(15-16-12)17-7-2-5-14-17/h2-5,7H,6,8-9H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFGCLRILDOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=NN=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.